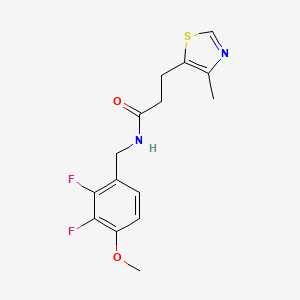![molecular formula C21H28FN3O3 B5603914 7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including the Fischer indolization process, which is a classical method for synthesizing indole derivatives from phenylhydrazines and ketones or aldehydes. In the context of compounds similar to the one , oxidative cyclization of amino alcohols catalyzed by transition metal complexes such as iridium can be relevant. This method has been demonstrated for the synthesis of indole derivatives from 2-aminophenethyl alcohols using a catalytic system composed of CpIrCl(2) and K(2)CO(3), producing indoles in good to excellent yields (Fujita, Yamamoto, & Yamaguchi, 2002).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole core, but the presence of additional functional groups and substituents, such as the fluoro, methyl, and morpholinylmethyl groups in this compound, can significantly impact the molecule's electronic distribution, conformation, and overall chemical behavior. Techniques like X-ray crystallography can be employed to ascertain the precise molecular geometry and confirm the structure of synthesized compounds, as demonstrated in related studies (S.V, Bhat, K, & S.K., 2019).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
- Oxidative Cyclization of Amino Alcohols : A study by Fujita et al. (2002) demonstrates an iridium-catalyzed oxidative cyclization process for synthesizing indole derivatives from 2-aminophenethyl alcohols, which could be a relevant methodology for synthesizing complex indole structures similar to the compound (Fujita, Yamamoto, & Yamaguchi, 2002).
- Reactions with Active Methylene Compounds : Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions, which highlights the potential for creating diverse indole-based structures through strategic chemical reactions (Suzdalev & Den’kina, 2011).
Biological Activities
- Antimicrobial Activities : Basoğlu et al. (2012) synthesized linezolid-like molecules, including morpholine derivatives, and evaluated their antimicrobial activities, indicating the potential of indole and morpholine compounds in developing new antimicrobial agents (Basoğlu, Yolal, Demirba, & Bektaş, 2012).
- Antibacterial and Antifungal Potency : Deswal et al. (2020) reported on the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles, demonstrating significant antibacterial and antifungal activity, which suggests that modifications of the indole structure can lead to promising biological agents (Deswal et al., 2020).
Novel Compounds and Their Applications
- Synthesis of Novel Tetracyclic Ring Systems : Joshi, Dandia, and Baweja (1989) synthesized novel tetracyclic ring systems derived from 3-hydrazino-5H-1,2,4-triazino[5,6-b]indoles, highlighting the versatility of indole-based compounds in creating complex ring systems for potential applications in medicinal chemistry (Joshi, Dandia, & Baweja, 1989).
Propiedades
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(morpholin-4-ylmethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-15-18(17-4-2-5-19(22)21(17)23-15)12-20(26)25-6-3-9-28-16(14-25)13-24-7-10-27-11-8-24/h2,4-5,16,23H,3,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCLNTVYYUWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCOC(C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5603842.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)